Cas no 2228502-34-7 (1-{1-(hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol)

1-{1-(Hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol is a structurally unique compound featuring a naphthalene core substituted with a hydroxymethylcyclopropylmethyl group at the 2-position. This molecular architecture combines the aromatic properties of naphthalene with the steric and electronic effects of the cyclopropane ring, offering potential advantages in synthetic and medicinal chemistry. The hydroxyl group enhances solubility and provides a reactive site for further derivatization, while the cyclopropyl moiety may confer metabolic stability and conformational rigidity. The compound's bifunctional nature (hydroxyl and hydroxymethyl groups) makes it a versatile intermediate for constructing complex molecular frameworks. Its distinct steric profile could be valuable in designing enzyme inhibitors or ligands where precise spatial arrangement is critical. The presence of both aromatic and alicyclic components may also influence photophysical properties.
1-{1-(hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol structure
2228502-34-7 structure
Product Name:1-{1-(hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol
CAS No:2228502-34-7
MF:C15H16O2
MW:228.286344528198
CID:6056547
PubChem ID:165682364
Update Time:2025-07-02

1-{1-(hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-{1-(hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol
    • 2228502-34-7
    • 1-{[1-(hydroxymethyl)cyclopropyl]methyl}naphthalen-2-ol
    • EN300-1792269
    • Inchi: 1S/C15H16O2/c16-10-15(7-8-15)9-13-12-4-2-1-3-11(12)5-6-14(13)17/h1-6,16-17H,7-10H2
    • InChI Key: KBTWBHKLNONFSD-UHFFFAOYSA-N
    • SMILES: OCC1(CC2=C(C=CC3C=CC=CC2=3)O)CC1

Computed Properties

  • Exact Mass: 228.115029749g/mol
  • Monoisotopic Mass: 228.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 40.5Ų

1-{1-(hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol Pricemore >>

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Additional information on 1-{1-(hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol

Professional Introduction to Compound with CAS No. 2228502-34-7 and Product Name: 1-{1-(hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol

The compound with the CAS number 2228502-34-7 and the product name 1-{1-(hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a naphthalene core combined with a cyclopropylmethyl substituent and a hydroxymethyl group at the 1-position introduces a rich scaffold for chemical modification and biological evaluation.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The naphthalene moiety, known for its aromatic stability and diverse reactivity, serves as an excellent platform for constructing biologically active molecules. The incorporation of a cyclopropylmethyl group into the naphthalene framework enhances the molecular complexity, potentially influencing both its physicochemical properties and biological interactions. This structural motif has been increasingly studied for its role in modulating enzyme activity and receptor binding.

The hydroxymethyl group at the 1-position of the naphthalene ring adds another layer of functionality, enabling further derivatization through oxidation, esterification, or glycosylation. Such modifications are crucial in fine-tuning the pharmacological profile of the compound. Current research in medicinal chemistry emphasizes the importance of optimizing molecular structures to achieve high selectivity and efficacy. The compound in question aligns well with this trend, offering a versatile scaffold for designing next-generation pharmaceuticals.

One of the most compelling aspects of this compound is its potential as a precursor for more complex drug candidates. The combination of a rigid aromatic core with functional handles allows for targeted modifications that can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. In recent studies, similar naphthalene derivatives have been investigated for their roles in inhibiting key enzymes involved in inflammatory pathways. The structural features of our compound suggest that it may exhibit comparable biological activity, making it a promising candidate for further exploration.

The synthesis of 1-{1-(hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the naphthalene core, followed by functional group interconversions to introduce the cyclopropylmethyl and hydroxymethyl groups. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These advancements are critical in ensuring that promising compounds like this one can be produced on a scalable basis for preclinical and clinical studies.

From a computational chemistry perspective, molecular modeling techniques have been instrumental in understanding the interactions between this compound and biological targets. Docking studies have revealed that the naphthalene core can effectively bind to pockets on proteins associated with various diseases. The presence of the cyclopropylmethyl group appears to enhance binding affinity by introducing hydrophobic interactions, while the hydroxymethyl group may engage in hydrogen bonding or other polar interactions. These insights are invaluable for guiding structure-activity relationship (SAR) studies and optimizing lead compounds.

The pharmaceutical industry is increasingly leveraging computational tools to accelerate drug discovery pipelines. Virtual screening methods allow researchers to rapidly evaluate large libraries of compounds for potential biological activity. Our compound has been screened against several databases using these methods, showing promise as an inhibitor of enzymes implicated in cancer progression and neurodegenerative disorders. Such computational predictions provide a strong rationale for conducting experimental validations.

In conclusion, 1-{1-(hydroxymethyl)cyclopropylmethyl}naphthalen-2-ol (CAS No. 2228502-34-7) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for designing novel therapeutics targeting various diseases. With ongoing advancements in synthetic chemistry, computational biology, and drug discovery technologies, this compound is poised to make meaningful contributions to future medical innovations.

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